Cholesteryl bromide
Overview
Description
Cholesteryl bromide is a compound with the CAS Number: 516-91-6 and Linear Formula: C27H45Br . It is also known as 3β-Bromo-5-cholestene . It has a molecular weight of 449.56 . It is used for anti-nociceptive activity .
Synthesis Analysis
The synthesis of cholesterol derivatives used in research was achieved by the reaction of dimethylaminopropyne or 3-azidodimethylpropylamine with cholesterol bromo ester . A new and efficient synthesis method for cholesteryl glucosides starting from disaccharides has also been reported .Molecular Structure Analysis
The empirical formula of Cholesteryl bromide is C27H45Br . Its molecular weight is 449.55 . The structure of Cholesteryl bromide is rigid and almost planar with a steroid skeleton of four fused rings, three six-membered and one five-membered .Chemical Reactions Analysis
Cholesteryl bromide can undergo electrophilic addition of chlorine to the double bond of the investigated compounds, giving the corresponding 5α,6β-dichloro steroids . It can also be involved in electrochemically-initiated processes and monitoring redox-active intermediates formed chemically in solution .Physical And Chemical Properties Analysis
Cholesteryl bromide is a solid substance . It has a specific rotation of -13.0 to -21.0 deg (C=1,toluene) and a melting point of 98 °C .Scientific Research Applications
X-Ray Crystallography Studies
Cholesteryl bromide has been studied using X-ray crystallography, which is instrumental in understanding its molecular structure. X-ray crystallography of cholesteryl bromide has revealed details about the molecular packing and crystallographic differences compared to other sterols like cholesteryl iodide and chloride. This research is significant for chemical research and the classification of sterol crystal structures (Crowfoot, 1944).
Crystal and Molecular Structure
Further research on the crystal and molecular structure of cholesteryl bromide highlights its isomorphous nature with cholesteryl chloride. The study provides details on the crystal structure solved by the heavy atom method and the refined molecular orientation. Such investigations are pivotal in comprehending the properties of sterols at the molecular level (Vani & Vijayan, 1979).
Interaction with UV Radiation
Research has also been conducted on the interaction between UV radiation and mixtures of cholesteryl bromide with other cholesteryl compounds. This study is essential in understanding the photoreactive properties of cholesteryl bromide and its applications in imaging and material sciences (Haas, Adams, & Wysocki, 1969).
Rheological Investigations
Cholesteryl bromide has been the subject of rheological investigations, particularly focusing on its viscoelastic properties and temperature dependence. Such studies are crucial in exploring its potential applications in lubricants and tribology (A. et al., 2022).
Gene Transfection Efficiency
Significant research has also been conducted on the use of cholesteryl bromide derivatives in gene transfection. Studies have shown that the nature of linkage between the cationic headgroup and the cholesteryl skeleton in these derivatives can control gene transfection efficiency. This is critical for advancements in gene therapy and molecular biology (Ghosh, Visweswariah, & Bhattacharya, 2000).
Synthesis of Sulfur-Containing Steroids
Another area of research is the synthesis of sulfur-containing steroids derived from cholesteryl bromide. This synthesis is explored for studying the protective effect of these steroids against ionizing radiation in mammals, contributing to radiobiology and medicinal chemistry (Yu Cy, Hsu Yy, & Lee Hs, 1962).
Safety And Hazards
Cholesteryl bromide should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Research on CETP inhibitors is targeted at improving efficacy and minimizing adverse reactions . In recent studies, some suggested that future CETP inhibitors should have lower binding affinity to HDL or LDL . The development of new therapies based on pharmacologic enhancement of HDL metabolism has proven challenging .
properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-3-bromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45Br/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRGNJZPWVRVSN-DPAQBDIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)Br)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)Br)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883419 | |
Record name | Cholest-5-ene, 3-bromo-, (3.beta.)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesteryl bromide | |
CAS RN |
516-91-6 | |
Record name | Cholesteryl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=516-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholest-5-ene, 3-bromo-, (3.beta.)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cholest-5-ene, 3-bromo-, (3.beta.)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3β-bromocholest-5-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.481 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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